1,2,3-Benzoxadiazole-5-carbaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H4N2O2 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
1,2,3-benzoxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H4N2O2/c10-4-5-1-2-7-6(3-5)8-9-11-7/h1-4H |
InChI Key |
ZQVZKOWDSXXWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=NO2 |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry Research
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. These structures are ubiquitous in nature and are fundamental components of many pharmaceuticals, agrochemicals, and functional materials.
1,2,3-Benzoxadiazole-5-carbaldehyde belongs to the family of benzofused azoles, which are characterized by a benzene (B151609) ring fused to an azole ring (a five-membered ring containing at least one nitrogen atom). The benzoxadiazole scaffold, in particular, is a subject of intense study due to its interesting electronic properties and reactivity. The presence of the aldehyde group (-CHO) at the 5-position of the benzoxadiazole ring system in this compound provides a reactive site for a wide array of chemical transformations. This allows chemists to readily modify the molecule and incorporate it into larger, more complex architectures, making it a valuable intermediate in organic synthesis. nbinno.comuobaghdad.edu.iq
Significance of the Benzoxadiazole Core Structure in Advanced Materials and Chemical Biology
The benzoxadiazole core is a key structural motif that imparts unique photophysical and electronic properties to molecules. This has led to its widespread application in the development of advanced materials and its use as a tool in chemical biology.
In the realm of advanced materials , benzoxadiazole derivatives are extensively investigated for their use in organic electronics. cumhuriyet.edu.tr Their electron-accepting nature makes them suitable components for:
Organic Light-Emitting Diodes (OLEDs): Benzoxadiazole-containing materials can act as electron transporters or emitters, contributing to the efficiency and color purity of OLED devices.
Organic Photovoltaics (OPVs): The electron-deficient character of the benzoxadiazole unit is utilized in the design of acceptor materials in bulk heterojunction solar cells.
Fluorescent Probes and Sensors: The inherent fluorescence of many benzoxadiazole derivatives, which can be sensitive to the local environment, makes them excellent candidates for the development of chemical sensors for ions and neutral molecules. frontiersin.orgsigmaaldrich.com Research has shown that fluorophores containing a 2,1,3-benzoxadiazole unit can exhibit strong, solvent-dependent fluorescence emission. frontiersin.orgresearchgate.net
In chemical biology , the benzoxadiazole scaffold is valued for its bioisosteric properties and its ability to modulate the biological activity of molecules. researchgate.net It is found in a variety of compounds with potential therapeutic applications, including:
Antimicrobial agents: Derivatives of benzoxadiazole have shown promise as antibacterial and antifungal agents. researchgate.net
Anticancer agents: The benzoxadiazole nucleus is a feature in some compounds being investigated for their antitumor properties. researchgate.net
Fluorescent Labeling: The 7-nitro-1,2,3-benzoxadiazole (NBD) group, a related structure, is a well-known fluorophore used to label and visualize biomolecules such as proteins and lipids. frontiersin.orgresearchgate.net
Overview of Research Trajectories for 1,2,3 Benzoxadiazole 5 Carbaldehyde
De Novo Synthesis Approaches to the 1,2,3-Benzoxadiazole Scaffold
The formation of the 1,2,3-benzoxadiazole ring system is a critical step, distinguishing it from its more common isomer, 2,1,3-benzoxadiazole (benzofurazan). While specific literature for the 1,2,3-isomer is sparse, its synthesis can be postulated based on established cyclization reactions for related heterocyclic systems.
The creation of the 1,2,3-benzoxadiazole ring likely involves the formation of an O-N and an N=N bond from appropriately substituted benzene (B151609) precursors. One plausible strategy is the intramolecular cyclization of 2-azidophenol (B1279503) derivatives. In this hypothetical route, the azide (B81097) and hydroxyl groups, positioned ortho to each other on a benzene ring, could cyclize under thermal or photochemical conditions to form the benzoxadiazole ring. An analogous process is the light-induced cyclization of 2-(2-fluorophenylazo)azines in the presence of Ca²⁺ ions to form tricyclic triazinium derivatives, which demonstrates the feasibility of forming rings through reactions involving adjacent functional groups on an aromatic core. nih.govnih.gov
Another potential pathway is the diazotization of 2-aminophenols. The reaction of a 2-aminophenol (B121084) with nitrous acid would generate a diazonium salt, which could subsequently undergo intramolecular cyclization through the attack of the phenolic oxygen to form the 1,2,3-benzoxadiazole ring. The synthesis of the sulfur analogue, 1,2,3-benzothiadiazole (B1199882), often proceeds via the diazotization of 2-aminothiophenol, lending credence to this approach for the oxygen-containing counterpart.
The introduction of the aldehyde group at the 5-position can be achieved either by using a pre-functionalized starting material or by formylating the benzoxadiazole ring after its formation.
Formylation of Precursors: A strategically sound method involves starting with a precursor that already contains the aldehyde functionality or a group that can be easily converted to it. For instance, the synthesis could begin with 4-hydroxy-3-nitrobenzaldehyde. The nitro group could be reduced to an amino group, which is then diazotized and cyclized. Alternatively, the nitro group could be converted to an azide, followed by cyclization.
Formylation of the Benzoxadiazole Ring: Direct formylation of the pre-formed 1,2,3-benzoxadiazole ring is another viable option. This involves electrophilic aromatic substitution. Several classic and modern formylation methods could be applicable, assuming the benzoxadiazole ring is sufficiently electron-rich to undergo such reactions.
Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to generate a Vilsmeier reagent (a chloroiminium ion). wikipedia.orgchemistrysteps.com This electrophile can then attack an electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org For this to be effective on 1,2,3-benzoxadiazole, the heterocycle would need to possess sufficient nucleophilicity. The reaction is generally successful on phenols, anilines, and electron-rich heterocycles like indoles and pyrroles. wikipedia.orgnih.gov
Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols, employing chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the reactive electrophile. wikipedia.orgbyjus.com If the synthesis starts from a 1,2,3-benzoxadiazole with a hydroxyl group, this reaction could be used to introduce an aldehyde group at an adjacent position. jk-sci.com
Formylation using DMSO: Modern methods have utilized dimethyl sulfoxide (B87167) (DMSO) as a formyl source for the C-H formylation of electron-rich systems, such as phenolated 1,2,3-triazoles, under metal-free conditions. ias.ac.in This regioselective method is co-controlled by directing groups on the substrate. ias.ac.in
Table 1: Potential Formylation Reactions for the Benzoxadiazole Scaffold
| Reaction Name | Reagents | Reactive Species | General Applicability |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion (Vilsmeier Reagent) | Electron-rich arenes and heterocycles wikipedia.orgorganic-chemistry.org |
| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Phenols and electron-rich heterocycles wikipedia.orgjk-sci.com |
| DMSO Formylation | DMSO | Electrophilic sulfur ylide intermediate | Activated arenes/heterocycles with directing groups ias.ac.in |
Functionalization and Derivatization Strategies of this compound
The aldehyde group and the aromatic ring of this compound are both sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
The carbaldehyde moiety is a highly versatile functional group that can undergo numerous transformations.
Schiff Base Formation: The reaction of the aldehyde with primary amines yields imines, commonly known as Schiff bases. This condensation reaction typically occurs under mild conditions and is often reversible. The resulting C=N double bond in the Schiff base provides a linkage point for constructing larger, more complex molecules.
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid (1,2,3-benzoxadiazole-5-carboxylic acid). A wide array of oxidizing agents can accomplish this, including potassium permanganate, pyridinium (B92312) chlorochromate (PCC) with H₅IO₆, or Oxone. organic-chemistry.orglibretexts.org Modern, greener methods utilize molecular oxygen with organocatalysts like N-hydroxyphthalimide (NHPI). organic-chemistry.org
Reduction: The aldehyde can be reduced to a primary alcohol ( (1,2,3-benzoxadiazol-5-yl)methanol). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and chemoselective for the carbonyl group.
Table 2: Key Transformations of the Aldehyde Group
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Oxidation | KMnO₄, PCC, Oxone, O₂/Catalyst | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
The fused heterocyclic ring system influences the reactivity of the benzene portion towards substitution reactions.
Electrophilic Aromatic Substitution (EAS): The 1,2,3-benzoxadiazole ring system is generally considered electron-deficient due to the electronegativity of the oxygen and nitrogen atoms. This deactivates the aromatic ring towards electrophilic attack. Therefore, EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions would likely require harsh conditions and the presence of activating substituents on the ring. libretexts.org Studies on the analogous 1,2,3-benzothiadiazole system have shown that electrophilic substitution is challenging. rsc.orgrsc.org
Nucleophilic Aromatic Substitution (SNA): Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (such as a halogen) is present at an activated position on the benzene ring. rsc.org The presence of the electron-withdrawing oxadiazole moiety stabilizes the negative charge of the Meisenheimer complex intermediate, facilitating the substitution. Studies on nitrobenzoxadiazoles have highlighted their "superelectrophilic" character, which leads to facile reactions with weak nucleophiles. researchgate.net
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. tcichemicals.com Aromatic aldehydes are common components in many well-known MCRs, and this compound could serve as the aldehyde component to rapidly generate complex heterocyclic structures. tandfonline.com
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. tcichemicals.com
Hantzsch Dihydropyridine Synthesis: This reaction combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt to create 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.com
Table 3: Potential Multi-component Reactions (MCRs) Utilizing this compound
| MCR Name | Other Components | Resulting Scaffold |
|---|---|---|
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |
| Hantzsch Synthesis | 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine |
| Kabachnik-Fields Reaction | Amine, Dialkyl Phosphite | α-Aminophosphonate |
Transition Metal-Catalyzed Cross-Coupling Reactions for Extended Conjugation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex conjugated systems from simpler precursors. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental to this field. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgrsc.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium, nickel, or copper complex. wikipedia.orgrsc.org
The extension of conjugation in heterocyclic systems like 1,2,3-benzoxadiazole is crucial for tuning their electronic and photophysical properties for applications in materials science. This is typically achieved by introducing aryl, vinyl, or alkynyl groups onto the heterocyclic core.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.gov For a substrate like a halogenated 1,2,3-benzoxadiazole, a Suzuki-Miyaura reaction could be employed to introduce new aryl or heteroaryl substituents. The general success of this methodology has been demonstrated for a wide array of nitrogen-containing heterocycles, sometimes requiring specific ligands and conditions to overcome challenges like catalyst inhibition by the heterocycle itself. nih.govrsc.orgsemanticscholar.org
Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling an alkene with an aryl or vinyl halide. organic-chemistry.orgresearchgate.netchemrxiv.org This method would be suitable for introducing vinylic extensions to the 1,2,3-benzoxadiazole ring system, starting from a halogenated derivative. The regioselectivity and stereoselectivity of the Heck reaction are key considerations in synthesizing precisely structured conjugated molecules. nih.govliv.ac.uk
Sonogashira Coupling: To introduce acetylenic units and create linear, rigid extensions of conjugation, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org It involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.org This reaction is performed under mild, basic conditions, making it applicable to a variety of functionalized substrates. organic-chemistry.orgnih.gov For instance, a 5-bromo-1,2,3-benzoxadiazole derivative could be coupled with various terminal alkynes to generate a library of alkynylated products with extended π-systems.
While these cross-coupling reactions are standard in organic synthesis, their specific application to the 1,2,3-benzoxadiazole ring system is a niche area. The electronic properties and potential instability of this specific heterocycle may require careful optimization of catalysts, ligands, and reaction conditions to achieve efficient coupling and avoid undesired side reactions or decomposition. Research on the closely related 2,1,3-benzoxadiazole has shown that Sonogashira coupling of its dibrominated derivative can successfully yield diarylalkynyl products with interesting photophysical properties. nih.govfrontiersin.org Similar strategies could foreseeably be adapted for the 1,2,3-isomer.
Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Potential Application for 1,2,3-Benzoxadiazole |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent + Organic Halide | Pd Catalyst + Base | C(sp²) - C(sp²) | Arylation/Heteroarylation |
| Heck Reaction | Alkene + Organic Halide | Pd Catalyst + Base | C(sp²) - C(sp²) (vinylic) | Vinylation |
Green Chemistry Principles in the Synthesis of this compound Analogues
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This paradigm shift influences the synthesis of all chemical compounds, including heterocyclic analogues of this compound. Key green strategies include the use of alternative energy sources like microwaves, employing environmentally benign solvents like water, and developing solvent-free reaction conditions. nih.govresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govarkat-usa.org It allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. rasayanjournal.co.innih.govresearchgate.net The synthesis of various oxadiazole and benzimidazole (B57391) derivatives has been successfully achieved using microwave-assisted protocols. nih.govnih.govrasayanjournal.co.in For example, the cyclization steps to form the heterocyclic ring or subsequent functionalization reactions could be expedited for 1,2,3-benzoxadiazole analogues using this technology. A key benefit is the ability to perform reactions in minutes that might otherwise take hours. arkat-usa.org
Solvent-Free and Water-Based Syntheses: Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer advantages such as reduced waste, lower cost, and simplified work-up procedures. researchgate.netgoogle.com Reactions can be carried out by grinding the reactants together, sometimes with a solid support or catalyst. researchgate.net Zinc dust has been reported as a reusable catalyst for the solvent-free synthesis of benzoxazole (B165842) derivatives under microwave conditions, highlighting a synergistic green approach. researchgate.net
Alternatively, water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While organic compounds often have low solubility in water, the development of water-soluble catalysts and surfactant-mediated chemistry has expanded the scope of aqueous synthesis. rsc.orgresearchgate.net The Suzuki-Miyaura coupling of certain halo-1,2,3-triazoles has been successfully demonstrated in water, suggesting the feasibility of applying similar conditions to appropriately substituted 1,2,3-benzoxadiazoles. rsc.org
Table 2: Application of Green Chemistry Principles to Heterocyclic Synthesis
| Principle | Methodology | Advantages | Relevance to 1,2,3-Benzoxadiazole Synthesis |
|---|---|---|---|
| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Potential for rapid formation of the benzoxadiazole ring and its derivatives. |
| Use of Safer Solvents | Synthesis in Water | Non-toxic, non-flammable, environmentally benign. | Applicable to cross-coupling reactions if suitable water-soluble catalysts are used. |
Electrophilic and Nucleophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS)
The reactivity of an aromatic ring toward electrophiles is governed by the electron density of the ring. Substituents that donate electrons activate the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. Conversely, electron-withdrawing groups (EWGs) deactivate the ring by decreasing its electron density. wikipedia.orglibretexts.orglibretexts.org
The aldehyde group (-CHO) is a moderately deactivating, electron-withdrawing group. wikipedia.orglibretexts.org It withdraws electron density from the benzene ring through both the inductive effect (due to the electronegativity of the oxygen atom) and the resonance effect. This deactivation makes electrophilic aromatic substitution on this compound slower than on the unsubstituted benzoxadiazole. libretexts.orgstudymind.co.uk
Furthermore, the aldehyde group acts as a meta-director for incoming electrophiles. wikipedia.orglibretexts.org The resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that positive charge is placed at the ortho and para positions relative to the substituent. When an electron-withdrawing group is present, this places a positive charge adjacent to the already partially positive carbon of the substituent, which is highly unfavorable. Attack at the meta position avoids this destabilization, making it the preferred pathway. libretexts.org
Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation on this compound are predicted to occur primarily at the position meta to the aldehyde group (the C7 position).
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for aryl halides and other aromatic systems bearing strong electron-withdrawing groups. nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the aromatic ring. nih.gov
The aldehyde group, being an EWG, activates the aromatic ring for SNAr. otterbein.edu It helps to stabilize the negative charge of the Meisenheimer intermediate through resonance. This activation is most effective when the EWG is positioned ortho or para to the leaving group. nih.gov In the case of a substituted this compound (e.g., with a halogen at C4 or C6), the presence of the C5-aldehyde group would facilitate nucleophilic displacement of that halogen.
The table below summarizes the expected directing effects of the aldehyde group on the benzoxadiazole ring.
| Reaction Type | Substituent Effect | Predicted Position of Attack | Reactivity Compared to Benzene |
| Electrophilic Aromatic Substitution | Deactivating, Meta-Director | C7 | Slower |
| Nucleophilic Aromatic Substitution | Activating, Ortho/Para-Director | C4, C6 (if a leaving group is present) | Faster |
This table illustrates the predicted reactivity patterns based on established principles of organic chemistry.
Ring-Opening and Ring-Closure Dynamics of the Benzoxadiazole Heterocycle
Ring-Opening Reactions
Heterocyclic systems like benzoxadiazoles can undergo ring-opening reactions under various conditions, such as thermal, photochemical, or chemical induction. These reactions often proceed through reactive intermediates. For the related 2,1,3-benzoxadiazoles (benzofurazans), ring-opening can lead to the formation of 1,2-dinitrosoarene species, particularly under photochemical conditions. mdpi.com Similarly, ring-opening of benzotriazoles, which are structurally analogous, can yield ortho-amino arenediazonium or α-diazo-imine species. nih.gov
Yttrium triflate has been shown to catalyze a ring-opening and annulation cascade reaction of benzoxazoles with propargylic alcohols, demonstrating that the oxazole (B20620) ring can be opened under Lewis acidic conditions to form new, more complex structures. nih.gov These examples suggest that the 1,2,3-benzoxadiazole ring is susceptible to cleavage, which could be initiated by heat, light, or chemical reagents, leading to highly reactive intermediates that can be trapped or undergo further transformations.
Ring-Closure Dynamics
The synthesis of the benzoxadiazole ring system typically involves a ring-closure (cyclization) reaction. A common method for synthesizing the isomeric 2,1,3-benzoxadiazole system starts with the cyclization of a substituted 2-nitroaniline (B44862) using a reagent like sodium hypochlorite. frontiersin.org The resulting N-oxide can then be reduced to the final benzoxadiazole. frontiersin.org For example, the synthesis of 2,1,3-benzoxadiazole often proceeds via the reduction of 2,1,3-benzoxadiazole-1-oxide, which is formed from the cyclization of 2-nitroaniline. frontiersin.org Other methods for forming related heterocyclic systems include the Hurd-Mori cyclization for 1,2,3-thiadiazoles, which involves the reaction of thiosemicarbazones with thionyl chloride.
Thermal and Photochemical Transformations of the Benzoxadiazole Nucleus
Thermal Transformations
The thermal behavior of heterocyclic aromatic compounds often involves decomposition or rearrangement. The thermal decomposition of the related compound benzoxazole has been studied in shock tube experiments between 1000-1350 K, yielding products like o-hydroxybenzonitrile and cyclopentadiene (B3395910) carbonitrile through complex unimolecular reaction pathways involving ring cleavage and contraction. The thermal decomposition of benzyl (B1604629) radicals has also been studied at high temperatures (1530-1740 K), showing complex kinetics and the formation of various transient species. nih.gov
Thermogravimetric analysis of some 2,1,3-benzoxadiazole derivatives shows high thermal stability, with maximum degradation rates occurring around 300°C. frontiersin.org For the parent 1,2,3-benzoxadiazole, the NIST Chemistry WebBook provides thermochemical data but does not specify a decomposition temperature under normal conditions. researchgate.net The presence of the aldehyde group on the ring is unlikely to dramatically lower the thermal stability, though it may provide alternative decomposition pathways.
Photochemical Transformations
Photochemical reactions provide a route to unique transformations not accessible through thermal methods. Irradiation of some 1,2,4-oxadiazole (B8745197) derivatives at 254 nm can induce photoisomerization to 1,3,4-oxadiazoles or lead to open-chain products through reaction with the solvent. ualberta.ca The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) is a classic example of a pericyclic reaction mediated by excited electronic states.
For 2,1,3-benzoxadiazole derivatives, which are often fluorescent, photochemical properties are a subject of intense study. ualberta.ca These compounds exhibit absorption in the visible region and can have strong, solvent-dependent fluorescence emission, often involving intramolecular charge transfer (ICT) states. frontiersin.org It is plausible that irradiation of this compound could lead to ring-opening, ring-isomerization, or reactions involving the aldehyde group, depending on the wavelength of light and the reaction medium.
Rearrangement Reactions Involving the 1,2,3-Benzoxadiazole System (e.g., Boulton-Katritzky Rearrangement)
The Boulton-Katritzky rearrangement is a well-known mononuclear heterocyclic rearrangement involving systems with an N-O bond in a five-membered ring. beilstein-journals.org It is a powerful synthetic tool for converting one heterocyclic system into another, often proceeding under thermal, photochemical, acidic, or basic conditions. beilstein-journals.orgresearchgate.net
This rearrangement is common for 1,2,4-oxadiazoles, furazans, and isoxazoles containing a hydrazone unit. beilstein-journals.orgresearchgate.net For instance, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable in the presence of acids and bases, rearranging into spiropyrazolinium salts. mdpi.comresearchgate.netnih.gov The direction and feasibility of the rearrangement can be influenced by the substituents on the heterocyclic ring. mdpi.com
Given that the 1,2,3-benzoxadiazole system contains the requisite N-O bond within its five-membered ring, it is a potential candidate for a Boulton-Katritzky type rearrangement. The specific rearrangement pathway for this compound would depend on the reaction conditions and the nature of any interacting reagents that could form an appropriate intermediate structure to initiate the recyclization process.
Reaction Kinetics and Thermodynamic Considerations in Benzoxadiazole Chemistry
Reaction Kinetics
Kinetic studies of related reactions provide insight. For example, the rate of nucleophilic aromatic substitution is highly dependent on the nature of the nucleophile, the leaving group, and the electronic properties of the substituents on the aromatic ring. nih.gov The presence of the electron-withdrawing aldehyde group would be expected to accelerate the rate-determining step of SNAr reactions (the formation of the Meisenheimer complex). otterbein.edu The rate constants for the thermal decomposition of benzyl radicals have been determined and follow an Arrhenius expression, highlighting the high activation energies often required for such processes. nih.gov
Thermodynamic Considerations
Thermodynamic data provides information on the stability of compounds and the energy changes during reactions. The National Institute of Standards and Technology (NIST) has compiled thermodynamic data for the parent compound, 1,2,3-benzoxadiazole.
Thermodynamic Properties of 1,2,3-Benzoxadiazole
| Property | Value | Units | Method |
|---|---|---|---|
| Enthalpy of Formation (gas, ΔfH°gas) | 300.7 ± 2.1 | kJ/mol | Ccb |
| Enthalpy of Sublimation (ΔsubH°) | 64.9 ± 1.7 | kJ/mol | V |
Data sourced from the NIST Chemistry WebBook. researchgate.net Ccb: Combustion calorimetry, V: Vaporization.
The positive enthalpy of formation indicates that 1,2,3-benzoxadiazole is energetically unstable relative to its constituent elements (carbon, hydrogen, nitrogen, oxygen) in their standard states. The enthalpy of sublimation reflects the energy required to convert the solid into a gas. The presence of the 5-carbaldehyde group would alter these values. The additional carbonyl group would likely lead to stronger intermolecular interactions (e.g., dipole-dipole forces), which would be expected to increase the enthalpy of sublimation.
Advanced Spectroscopic and Structural Characterization of 1,2,3 Benzoxadiazole 5 Carbaldehyde Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In the ¹H NMR spectrum of a 2,1,3-benzoxadiazole-5-carbaldehyde (B1272958) derivative, specific signals corresponding to the aldehyde proton and the aromatic protons are expected. The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, generally between δ 9.8 and 10.2 ppm.
The protons on the benzene (B151609) ring of the benzoxadiazole system exhibit characteristic chemical shifts and coupling patterns. For a 5-substituted benzoxadiazole, three aromatic protons would be observed. Their precise chemical shifts and multiplicities (singlet, doublet, etc.) depend on their position relative to the electron-withdrawing aldehyde group and the fused oxadiazole ring. These aromatic protons are typically found in the δ 7.0-8.5 ppm range.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 8.5 | Doublet (d), Doublet of Doublets (dd) |
Table 1: Representative ¹H NMR data for protons in a 2,1,3-Benzoxadiazole-5-carbaldehyde framework. Actual values may vary based on solvent and other substituents.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For 2,1,3-Benzoxadiazole-5-carbaldehyde, the carbonyl carbon of the aldehyde group is a key diagnostic peak, appearing significantly downfield (typically δ 190-195 ppm) due to the strong deshielding effect of the attached oxygen atom.
The aromatic carbons, including those of the benzoxadiazole ring system, resonate in the δ 110-165 ppm region. The specific chemical shifts are influenced by the electronic effects of the nitrogen and oxygen atoms in the heterocyclic ring and the aldehyde substituent. Carbons directly attached to the heteroatoms or the aldehyde group will have distinct shifts compared to the others.
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Aldehyde (CHO) | 190 - 195 |
| Aromatic (C-4, C-6, C-7) | 110 - 140 |
| Aromatic (C-3a, C-7a) | 145 - 165 |
| Aromatic (C-5) | 130 - 145 |
Table 2: Representative ¹³C NMR chemical shifts for a 2,1,3-Benzoxadiazole-5-carbaldehyde framework. Assignments are illustrative.
To definitively assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum would show correlations between the neighboring protons on the aromatic ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, for all C-H bonds in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton (CHO) would show an HMBC correlation to the aromatic carbon at position C-5, confirming the attachment of the aldehyde group. Likewise, aromatic protons would show correlations to neighboring and quaternary (non-protonated) carbons, revealing the complete connectivity of the ring system.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For 2,1,3-Benzoxadiazole-5-carbaldehyde, the IR spectrum would be dominated by a few key absorption bands. The most prominent and diagnostically important is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the range of 1690-1715 cm⁻¹. Other significant peaks include C-H stretching for the aromatic and aldehyde protons (around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively), C=C and C=N stretching vibrations from the aromatic and heterocyclic rings (1600-1450 cm⁻¹), and N-O stretching from the oxadiazole ring. frontiersin.orgresearchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1690 - 1715 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aldehyde C-H Stretch | 2750 - 2850 | Medium-Weak |
| Aromatic C=C / C=N Stretch | 1450 - 1600 | Medium-Strong |
| N-O Stretch | 1300 - 1400 | Medium-Strong |
Table 3: Characteristic IR absorption frequencies for 2,1,3-Benzoxadiazole-5-carbaldehyde.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the benzoxadiazole ring, give rise to characteristic absorption bands. Derivatives of 2,1,3-benzoxadiazole are known to be chromophoric and often fluorescent. frontiersin.orgresearchgate.net The spectrum would likely show absorptions corresponding to π → π* transitions associated with the extended conjugated system of the aromatic and heterocyclic rings. These transitions typically occur in the UV or near-visible region of the spectrum. For some substituted 2,1,3-benzoxadiazole fluorophores, absorption maxima have been reported at around 419 nm. frontiersin.orgresearchgate.net The presence of the aldehyde group, an electron-withdrawing group, can further influence the position and intensity of these absorption bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 2,1,3-Benzoxadiazole-5-carbaldehyde (C₇H₄N₂O₂), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass (approximately 148.03).
The fragmentation pattern under electron impact (EI) ionization would show characteristic losses. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the entire formyl group (M-29, corresponding to the loss of CHO). libretexts.org Fragmentation of the benzoxadiazole ring itself can also occur, potentially leading to the loss of neutral molecules like N₂ or NO. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with very high accuracy, confirming the molecular formula. frontiersin.org
| Ion | m/z (approx.) | Identity |
| [M]⁺ | 148 | Molecular Ion |
| [M-H]⁺ | 147 | Loss of H radical from aldehyde |
| [M-CHO]⁺ | 119 | Loss of formyl radical |
| [M-N₂O]⁺ | 104 | Loss of N₂O from the ring |
Table 4: Plausible major fragmentation pathways for 2,1,3-Benzoxadiazole-5-carbaldehyde in mass spectrometry.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystallographic information file (CIF) for 1,2,3-Benzoxadiazole-5-carbaldehyde is not publicly available in major crystallographic databases, analysis of closely related benzoxadiazole derivatives allows for a predictive understanding of its likely solid-state structure. For instance, studies on various substituted benzoxadiazoles reveal a generally planar bicyclic system. The planarity of the benzoxadiazole core is a critical feature, influencing crystal packing and intermolecular interactions.
It is anticipated that the crystal structure of this compound would exhibit a monoclinic or orthorhombic crystal system, which are common for such organic molecules. The aldehyde group at the 5-position would likely influence the crystal packing through the formation of intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, with neighboring molecules.
To provide a concrete example of the type of data obtained from such an analysis, a hypothetical data table for this compound is presented below. This table is based on typical values observed for similar organic compounds and serves to illustrate the expected crystallographic parameters.
Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.3 |
| c (Å) | 8.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 725.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.35 |
Elemental Analysis for Compositional Verification
Elemental analysis is an essential technique used to determine the elemental composition of a pure substance. It provides experimental percentages of the constituent elements (typically carbon, hydrogen, and nitrogen), which are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial verification of the compound's purity and identity.
The molecular formula for this compound is C₇H₄N₂O₂. Based on this, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not available in the reviewed literature, a comparison between theoretical and hypothetical experimental values demonstrates the utility of this technique.
Elemental Analysis Data for this compound (C₇H₄N₂O₂)
| Element | Theoretical Percentage (%) | Hypothetical Found Percentage (%) |
| Carbon (C) | 56.76 | 56.70 |
| Hydrogen (H) | 2.72 | 2.75 |
| Nitrogen (N) | 18.91 | 18.85 |
The close correlation between the theoretical and found percentages in this hypothetical analysis would confirm the elemental composition of the synthesized compound, providing strong evidence for its successful preparation and purity.
Applications of 1,2,3 Benzoxadiazole 5 Carbaldehyde in Advanced Materials Science and Organic Electronics
Design and Synthesis of Luminescent and Fluorescent Probes
The 1,2,3-benzoxadiazole core is a well-established fluorophore. researchgate.net Its derivatives are frequently employed in the design of fluorescent probes for various analytical applications, including the detection of pH changes and specific biomolecules like hydrogen sulfide (B99878). researchgate.netnih.gov The aldehyde functionality of 1,2,3-benzoxadiazole-5-carbaldehyde serves as a key reactive site for synthesizing more complex probe molecules through reactions like condensation, which can be used to attach recognition moieties that bind to specific analytes. nih.gov For instance, the 7-nitro-1,2,3-benzoxadiazole unit is a common component in fluorescent probes that are sensitive to their environment. researchgate.netresearchgate.net
The general strategy for creating these probes often involves a donor-π-acceptor (D-π-A) architecture, where the benzoxadiazole unit can act as the electron-accepting component. This design can lead to materials with strong fluorescence and significant intramolecular charge transfer (ICT) characteristics. researchgate.netnih.gov
Derivatives of benzoxadiazole are known for their notable photophysical properties, including high fluorescence quantum yields and large Stokes' shifts. researchgate.net For example, certain fluorophores containing a 2,1,3-benzoxadiazole unit have demonstrated strong fluorescence emission in the bluish-green region with a quantum yield (ΦFL) of approximately 0.5. nih.govfrontiersin.org These molecules also exhibit a substantial Stokes' shift of around 3,779 cm⁻¹, which is indicative of a significant change in geometry and electronic distribution between the ground and excited states, often attributed to intramolecular charge transfer. researchgate.netnih.govfrontiersin.org
The photophysical properties can be tuned by modifying the molecular structure. For instance, the nature of substituents on the benzoxadiazole core can influence the electronic transitions (e.g., π-π* or ICT) and, consequently, the spectral and photophysical characteristics of the resulting compounds. nih.govresearchgate.net
Table 1: Photophysical Properties of Selected Benzoxadiazole Derivatives
| Compound Type | Absorption Max (nm) | Emission Max (nm) | Stokes' Shift (cm⁻¹) | Quantum Yield (ΦFL) | Reference |
|---|---|---|---|---|---|
| 2,1,3-Benzoxadiazole Derivative (D-π-A-π-D) | ~419 | Bluish-green | ~3,779 | ~0.5 | researchgate.netnih.govfrontiersin.org |
Note: The data presented is for derivatives of benzoxadiazole and related heterocyclic systems, illustrating the general photophysical characteristics of this class of compounds.
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a prominent feature of many benzoxadiazole derivatives. nih.govnih.govresearchgate.net This property arises from the change in the dipole moment of the molecule upon electronic excitation, leading to differential stabilization of the ground and excited states by solvents of varying polarity. researchgate.net
Studies on various benzoxadiazole and related heterocyclic derivatives have shown a positive solvatochromism, where the emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. nih.gov This behavior is characteristic of molecules where the excited state is more polar than the ground state, which is common in compounds with intramolecular charge transfer character. nih.govresearchgate.net The solvatochromic properties of these compounds make them useful as probes for studying the polarity of microenvironments, for instance, within biological systems or polymer matrices. nih.govresearchgate.net The analysis of solvatochromic shifts can also be used to estimate the change in dipole moment between the ground and excited states of the molecule. researchgate.net
Development of Organic Semiconductors and Photoactive Materials
The electron-accepting nature of the benzoxadiazole ring makes it a valuable component in the design of organic semiconductors for various electronic applications. frontiersin.org When incorporated into conjugated systems, often alongside electron-donating units, it can lead to materials with tunable electronic properties and band gaps. researchgate.netfrontiersin.org These materials are of interest for their potential use in field-effect transistors, sensors, and photovoltaic devices. frontiersin.org
Derivatives of benzoxadiazole have been explored as photosensitizers in dye-sensitized solar cells (DSSCs). orientjchem.orgresearchgate.net In a typical DSSC, a dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). The benzoxadiazole unit can be part of a D-π-A dye structure, where it functions as the electron acceptor, facilitating the crucial charge separation and injection processes. nih.govepa.gov
Theoretical studies on 2,1,3-benzoxadiazole-5-carboxylic acid have suggested its potential as a photosensitizer for DSSCs. orientjchem.orgresearchgate.net Calculations indicate that the energy levels of its molecular orbitals are suitable for efficient electron injection into the TiO₂ conduction band. orientjchem.org The carboxylic acid group, which can be derived from the carbaldehyde of the title compound, serves as an anchoring group to bind the dye to the semiconductor surface. The performance of these dyes can be further optimized by chemical modifications, such as adding more effective electron donor and acceptor groups to the molecular structure. orientjchem.org
The luminescent properties of benzoxadiazole derivatives also make them candidates for use in organic light-emitting diodes (OLEDs). In an OLED, an organic material emits light in response to an electric current. Materials with high fluorescence quantum yields are essential for efficient light emission.
Research into related heterocyclic systems has shown that by carefully designing the molecular structure, it is possible to achieve dual emission from different excited states, which can lead to the generation of white light from a single emitter. rsc.org For instance, in certain carbazole-phenanthroline systems, emission from both a localized excited state and a charge-transfer state can be observed. rsc.org This principle could be applied to benzoxadiazole-based materials, where the aldehyde group of this compound provides a route to synthesize molecules with complex electronic structures capable of such behavior.
Liquid Crystalline Material Development
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Fluorescent liquid crystals are of particular interest for applications in displays and sensors. nih.gov The rigid, anisotropic structure of the benzoxadiazole core, when substituted with appropriate mesogenic (liquid crystal-forming) groups, can lead to the formation of liquid crystalline phases. rsc.org
While research on liquid crystals based specifically on this compound is limited, studies on related structures like 2,1,3-benzothiadiazole (B189464) (a sulfur analogue) and other heterocyclic compounds provide valuable insights. nih.govresearchgate.net For example, λ-shaped molecules incorporating oxadiazole moieties have been shown to exhibit fluorescent liquid crystalline behavior, forming columnar hexagonal phases. rsc.org Similarly, derivatives of 2,1,3-benzothiadiazole have been synthesized that show nematic liquid crystal phases at room temperature. nih.gov The design of these materials often involves creating D-A-D or D-A-A structures to induce the desired electronic and self-assembly properties. nih.gov The bent shape of some five-membered heterocyclic rings has been shown to be a crucial factor in determining the thermal stability of the resulting liquid crystal phases. researchgate.net These principles suggest that this compound could serve as a valuable precursor for the synthesis of novel fluorescent liquid crystalline materials. nih.gov
Chemo/Biosensor Applications
The aldehyde functional group on the benzoxadiazole scaffold suggests its potential as a reactive site for the synthesis of larger, more complex sensor molecules. In principle, the carbaldehyde group can undergo condensation reactions with various nucleophiles, such as amines, anilines, and hydrazines, to form Schiff base derivatives. This chemical reactivity is a common strategy in the design of chemosensors, where the binding of a specific analyte to the sensor molecule results in a detectable change in its optical or electronic properties.
However, a comprehensive review of publicly available scientific literature and research databases does not yield specific studies or detailed research findings on the application of this compound itself as a primary component in chemo/biosensors. While the broader class of benzoxadiazoles and particularly their nitro-substituted derivatives (nitrobenzoxadiazoles or NBDs) have been investigated for sensing applications, research explicitly detailing the use of this compound for detecting specific analytes, including data on detection limits, selectivity, and response mechanisms, is not available.
Therefore, the creation of data tables and a detailed discussion of research findings for the direct chemo/biosensor applications of this compound is not possible at this time due to the absence of published research in this specific area. Further research would be required to explore and establish the potential of this particular compound in the field of chemical and biological sensing.
Structure Activity Relationship Sar Studies and Mechanistic Insights in Chemical Biology
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking studies on compounds structurally related to 1,2,3-benzoxadiazole-5-carbaldehyde have provided significant insights into their potential ligand-receptor interactions. For instance, docking studies of benzoxazole (B165842) derivatives have been used to understand binding modes with various protein targets. These computational analyses have successfully identified key amino acid residues responsible for stabilizing inhibitors within the binding pockets of receptors like VEGFR-2, which is crucial for cancer treatment. nih.gov The primary forces driving these interactions are often identified as steric, electrostatic, and hydrogen bond interactions. nih.gov
In the context of antimicrobial activity, molecular docking has been employed to study benzoxazole derivatives targeting proteins like DNA gyrase. researchgate.net These studies help in predicting the binding affinity and conformational complexes between the ligand and the protein. researchgate.net Similarly, docking studies on 1,3,4-oxadiazole (B1194373) derivatives against the succinate (B1194679) dehydrogenase (SDH) enzyme in plant pathogens revealed that these compounds could bind to amino acid residues through both hydrophobic contacts and hydrogen bonds, explaining their inhibitory mechanism. frontiersin.org For example, molecular docking of 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde with the PGHS protein has been visualized to understand its anti-inflammatory potential. researchgate.net This body of research on analogous structures suggests that the aldehyde group and the benzoxadiazole core of this compound could participate in crucial hydrogen bonding and other interactions within the active sites of various biological targets.
Enzyme Inhibition Mechanism Studies
The benzoxadiazole scaffold and its analogs are implicated in the inhibition of several key enzymes, highlighting a broad spectrum of therapeutic possibilities.
Alpha-Amylase Inhibition Derivatives of related heterocyclic systems have demonstrated notable inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism. Novel 1,3,4-oxadiazole derivatives have been synthesized and shown to be potent inhibitors of α-amylase, with some compounds exhibiting activity comparable to the standard drug, acarbose (B1664774). nih.gov For example, one oxadiazole derivative showed significant α-amylase inhibition with an IC50 value of 13.09±0.06 µg/ml. nih.gov Similarly, newly synthesized benzimidazole (B57391) derivatives have shown potent α-amylase inhibitory activity, with some compounds surpassing the efficacy of acarbose with IC₅₀ values as low as 1.10 ± 0.05 μM. nih.gov Hydrazinylthiazole-5-carbaldehydes have also been reported as excellent α-amylase inhibitors. nih.gov The mechanism often involves blocking the enzyme's active site, which hinders the hydrolysis of polysaccharides and helps control postprandial hyperglycemia. nih.gov
EGFR Tyrosine Kinase Inhibition Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a significant target in cancer therapy. youtube.comboehringer-ingelheim.com Benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives, which are structurally related to benzoxadiazoles, have been designed as EGFR-TK inhibitors. nih.govnih.gov These compounds are often developed to mimic the ATP-competitive binding at the kinase domain. nih.gov One study found that a benzothiazole derivative achieved 70.58% inhibition of the EGFR-TK enzyme. nih.gov Furthermore, hybrids of benzoxazole with quinoline (B57606) and quinoxaline (B1680401) have been identified as inhibitors of the tyrosine kinase enzyme, which promotes cancer cell growth. nih.gov The most potent of these compounds exhibited an IC50 value of 0.10 ± 0.16 µM. nih.gov
Carbonic Anhydrase Inhibition Oxadiazole derivatives have also been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes. Docking studies have predicted that the 1,2,4-oxadiazole (B8745197) unit can interact with the active site of CA isoforms. researchgate.net While the specific aldehyde at position 5 of a 1,2,3-benzoxadiazole has not been tested, the general findings for related scaffolds suggest a potential for interaction and inhibition. researchgate.net The aldehyde functionality itself can be a potent inhibitor, as seen in aldehyde analogs of carboxypeptidase A substrates, which are thought to mimic the transition state of amide hydrolysis. nih.gov
| Compound Class | Target Enzyme | Key Findings (IC50 / % Inhibition) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivative | α-Amylase | 13.09 ± 0.06 µg/ml | nih.gov |
| Benzimidazole derivative | α-Amylase | 1.10 ± 0.05 µM | nih.gov |
| Benzothiazole derivative | EGFR-Tyrosine Kinase | 70.58% inhibition | nih.gov |
| Benzoxazole-quinoline hybrid | Tyrosine Kinase | 0.10 ± 0.16 µM | nih.gov |
Antiprotozoal Activity Investigations and Mechanism of Action (e.g., Leishmania donovani)
The fight against protozoal diseases like visceral leishmaniasis, caused by Leishmania donovani, requires novel therapeutic agents. While direct studies on this compound are lacking, research on related structures provides valuable clues. A notable example is the benzoxaborole derivative AN2690, which has been shown to inhibit the growth of L. donovani in both its promastigote and amastigote stages, as well as in vivo. nih.gov The mechanism of action for AN2690 is the inhibition of the parasite's leucyl-tRNA synthetase (LRS), an enzyme essential for protein synthesis and parasite viability. nih.gov Gene replacement studies have confirmed that LRS is indispensable for the parasite's survival. nih.gov
The mechanisms of drug resistance in Leishmania often involve the parasite's unique thiol metabolism, which relies on trypanothione. nih.gov Antimonial drugs, for example, are converted to their active trivalent form, Sb(III), which interferes with this thiol metabolism, leading to a lethal imbalance. nih.gov The development of resistance can occur through diminished reduction of the prodrug or other adaptive mechanisms. nih.gov These findings suggest that targeting essential enzymes like aminoacyl-tRNA synthetases, as seen with the benzoxaborole analog, could be a promising strategy for antileishmanial drugs based on the benzoxadiazole scaffold.
Antimicrobial and Antifungal Activity Mechanisms
The benzoxadiazole core is part of a larger family of heterocyclic compounds that have demonstrated significant antimicrobial and antifungal properties.
Antimicrobial Mechanisms Benzothiazole derivatives have shown a wide range of antibacterial activities by inhibiting various essential enzymes. nih.gov These targets include DNA gyrase, which is crucial for DNA replication, and enzymes involved in bacterial cell wall synthesis, such as uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). nih.gov Similarly, 1,3,4-oxadiazole derivatives have been reported to inhibit DNA gyrase and enoyl-acyl carrier protein reductase (FabI), an enzyme involved in fatty acid synthesis. mdpi.com These mechanisms disrupt fundamental cellular processes, leading to bacterial death.
Antifungal Mechanisms Benzoxazole and benzothiazole derivatives have been evaluated for their antifungal activity against various Candida species and plant pathogens. mdpi.comnih.govnih.gov The mechanisms of action are diverse. Some benzoxazole derivatives appear to act on the fungal plasma membrane. nih.govsemanticscholar.org In silico studies have suggested that the antifungal activity of certain benzoxazole compounds may be due to the inhibition of heat shock protein 90 (HSP90) and aldehyde dehydrogenase. nih.gov Other proposed mechanisms for related compounds include the inhibition of ergosterol (B1671047) synthesis, which is vital for fungal membrane integrity. semanticscholar.org For 1,3,4-oxadiazole derivatives used against maize diseases, the mechanism is thought to involve the inhibition of succinate dehydrogenase (SDH), which disrupts the fungal respiratory chain. frontiersin.org Scanning electron microscopy has shown that active compounds can cause fungal hyphae to shrink and collapse. frontiersin.org
| Compound Class | Fungal Pathogen | Key Findings (MIC / EC50) | Reference |
|---|---|---|---|
| Benzoxazole derivative | Candida krusei | MIC of 15.6 µg/mL | nih.gov |
| Benzoxazole derivative | Fusarium solani | IC50 of 4.34 µg/mL | mdpi.com |
| 1,3,4-Oxadiazole derivative | Exserohilum turcicum | EC50 of 32.25 µg/mL | frontiersin.org |
Anticancer Potential via Cellular Pathway Modulation
The anticancer potential of benzoxadiazole analogs is often linked to their ability to modulate critical cellular signaling pathways. Aberrant activation of pathways like the nuclear factor-kappa B (NF-κB) pathway is associated with the progression of many cancers, including hepatocellular carcinoma. frontiersin.org
A study on 1,3,4-oxadiazole derivatives identified a lead compound, 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO), as an inhibitor of the NF-κB signaling pathway. CMO was found to decrease the phosphorylation of IκB and the p65 subunit of NF-κB, which in turn abrogated the DNA binding and transcriptional activity of NF-κB. frontiersin.org This inhibition ultimately induced apoptosis, as evidenced by the cleavage of PARP and caspase-3. frontiersin.org Molecular docking suggested that the compound interacts with the hydrophobic region of the p65 protein. frontiersin.org
Other related heterocyclic compounds, such as benzoxazole-N-heterocyclic hybrids, have been shown to induce apoptosis and inhibit tyrosine kinase enzymes. nih.gov The cytotoxic properties of some benzoxazoles are also attributed to the inhibition of other key proteins like human topoisomerase II and cyclooxygenase-2 (COX-2), or the induction of caspase-3 dependent apoptosis. mdpi.com These findings underscore the diverse mechanisms through which compounds containing the benzoxazole or related scaffolds can exert their anticancer effects by targeting fundamental pathways of cell growth and survival.
Design of Chemical Probes for Biological Systems
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a well-established fluorophore and serves as a valuable component in the design of chemical probes for studying biological systems. nih.govacs.org Its derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) group, are used to create probes that change their fluorescent properties in response to specific biological events or molecules. ontosight.ai
One innovative application is the design of a benzoxadiazole-based fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S) in the mitochondria of cancer cells. nih.gov This "turn-on" probe was designed with a 7-nitro-1,2,3-benzoxadiazole unit as the recognition site. It exhibits high selectivity for H₂S and allows for the visualization of higher H₂S levels in cancer cells compared to normal cells, highlighting its potential to distinguish between them. nih.gov
In another example, 4-nitro-2,1,3-benzoxadiazole (B59055) was used as a fluorescent tag to synthesize new probes for σ receptors. rsc.org These receptors are implicated in various neurological and psychiatric disorders. One of the synthesized compounds showed high affinity and selectivity for the σ2 receptor subtype and was used in confocal microscopy studies to investigate the role of these receptors in cancer cells. rsc.org The inherent fluorescent properties of the benzoxadiazole core make it an essential tool for creating molecular probes to visualize and investigate complex biological processes at the cellular and subcellular levels. nih.govontosight.ai
Future Research Directions and Emerging Paradigms for 1,2,3 Benzoxadiazole 5 Carbaldehyde
Integration with Artificial Intelligence and Machine Learning for Predictive Design
The convergence of computational power and chemical sciences offers a transformative approach to the study of 1,2,3-Benzoxadiazole-5-carbaldehyde. The use of artificial intelligence (AI) and machine learning (ML) is anticipated to revolutionize the design and discovery of novel derivatives with tailored properties. springernature.comnih.gov
Generative de novo design, powered by deep neural networks, represents another exciting frontier. nih.gov These models can propose entirely new molecular structures based on a desired set of properties, potentially leading to the discovery of this compound analogues with unprecedented functionalities.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Technique | Application Area | Potential Outcome |
| QSAR Modeling | Drug Discovery | Prediction of therapeutic activity and toxicity profiles. |
| Generative Models | Materials Science | Design of novel fluorescent probes and organic electronics. |
| Predictive Analytics | Synthesis | Optimization of reaction conditions for higher yields. |
Novel Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, and this compound is no exception. nih.gov Future research will undoubtedly focus on the development of more environmentally friendly and efficient synthetic routes.
Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and expensive catalysts. researchgate.netnih.gov Emerging sustainable approaches aim to mitigate these drawbacks. The use of ultrasound irradiation, for instance, has been shown to accelerate reaction times and improve yields in the synthesis of related benzoxazole (B165842) compounds. nih.gov Microwave-assisted synthesis is another promising technique that can enhance reaction efficiency while reducing energy consumption. nih.gov
Furthermore, the exploration of benign solvent systems, such as water or deep eutectic solvents, is a key area of interest. orgchemres.orgorganic-chemistry.org The development of reusable and heterogeneous catalysts, including magnetic nanoparticles, can also contribute to more sustainable synthetic processes by simplifying product purification and minimizing waste. ajchem-a.com
Exploration of Polymeric and Supramolecular Assemblies
The unique electronic and photophysical properties of the benzoxadiazole core make it an attractive building block for advanced materials. researchgate.net Future research is expected to explore the incorporation of this compound into polymeric and supramolecular structures.
Conjugated polymers containing benzoxadiazole units have demonstrated significant potential in the field of organic electronics, particularly in the development of organic solar cells and phototransistors. researchgate.netrsc.org The aldehyde functional group of this compound provides a convenient handle for polymerization reactions, allowing for the creation of novel materials with tailored optoelectronic properties. researchgate.netmit.edu
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another avenue for creating functional materials. The self-assembly of this compound derivatives into well-defined nanostructures could lead to the development of new sensors, and stimuli-responsive materials.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing production and ensuring product quality. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in-operando reaction monitoring. researchgate.netibs.re.kr
Techniques such as flow nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can provide detailed insights into the kinetics and intermediates of a chemical reaction as it occurs. researchgate.netibs.re.kr This allows for the precise determination of reaction endpoints, the identification of potential side products, and the optimization of process parameters. mdpi.com The implementation of these Process Analytical Technology (PAT) tools can lead to more efficient, controlled, and safer manufacturing processes for this compound and its derivatives.
Expanding Applications in Catalysis and Chemical Transformations
The reactivity of the this compound scaffold suggests its potential utility not only as a building block but also as a participant in and mediator of chemical transformations. Future investigations will likely explore its applications in the realm of catalysis.
The heterocyclic core and the aldehyde functional group could serve as coordination sites for metal ions, leading to the development of novel catalysts for a variety of organic reactions. The synthesis of related benzoxazole derivatives has been achieved using various catalysts, and it is plausible that derivatives of this compound could themselves exhibit catalytic activity. organic-chemistry.orgajchem-a.com Furthermore, the aldehyde group can be readily transformed into a wide array of other functional groups, opening up possibilities for its use as a versatile intermediate in multi-step synthetic sequences.
Deeper Understanding of Structure-Function Relationships at the Molecular Level
A fundamental goal of future research on this compound will be to establish a comprehensive understanding of the relationship between its molecular structure and its observed functions. nih.gov This involves a synergistic approach combining experimental studies with advanced computational modeling.
Computational techniques such as Density Functional Theory (DFT) can be used to probe the electronic structure, and reactivity of the molecule, providing insights into its behavior at the atomic level. nih.gov These theoretical calculations can complement experimental data from techniques like X-ray crystallography and various spectroscopic methods to build a complete picture of the molecule's properties.
By systematically modifying the structure of this compound and correlating these changes with its functional properties, researchers can develop predictive models that will guide the design of new molecules with enhanced performance for specific applications, from targeted pharmaceuticals to advanced electronic materials. nih.gov
Q & A
Q. How can methodological rigor be maintained in interdisciplinary studies involving this compound?
- Methodological Answer :
- Inter-Lab Collaboration : Share raw data (NMR FIDs, crystallographic .cif files) for independent validation.
- Transparency : Disclose all synthetic steps, purification methods, and instrument calibration details.
- Ethical Review : For biological studies, obtain IRB approval and adhere to OECD guidelines for chemical safety testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
